Dual Enzyme Inhibition and Receptor Antagonism in a Single Molecule: Ridogrel Versus Pure TXA2 Synthase Inhibitors
Ridogrel uniquely combines potent TXA2 synthase inhibition with direct TXA2/prostaglandin endoperoxide receptor antagonism. By contrast, pure TXA2 synthase inhibitors dazoxiben, dazmegrel, and pirmagrel exhibit no receptor binding or antagonistic activity whatsoever, failing to inhibit [3H]SQ29548 binding to intact human platelets at concentrations up to 10⁻⁵ M and showing no suppression of U46619- or collagen-induced platelet aggregation [1].
| Evidence Dimension | TXA2 synthase inhibition (IC50) and receptor antagonism |
|---|---|
| Target Compound Data | TXA2 synthase IC50 = 1.3 × 10⁻⁸ M (13 nM); TXA2 receptor IC50 = 5.2 μM |
| Comparator Or Baseline | Dazoxiben, dazmegrel, pirmagrel: No inhibition of [3H]SQ29548 binding up to 10⁻⁵ M; no suppression of platelet aggregation |
| Quantified Difference | Ridogrel: demonstrable receptor antagonism (IC50 5.2 μM); comparators: zero receptor antagonism detectable |
| Conditions | Washed human platelets; [3H]SQ29548 radioligand binding assay; U46619 and collagen-induced aggregation |
Why This Matters
For research requiring simultaneous interrogation of both TXA2 synthesis and receptor signaling pathways, ridogrel is the only commercially available single-molecule tool; pure synthase inhibitors cannot substitute.
- [1] Thromboxane A2/prostaglandin endoperoxide (TXA2/PG-END) receptor binding properties in human platelets of ridogrel, a combined TXA2 synthase inhibitor—TXA2/PG-END receptor antagonist. Blood. 1992. View Source
